Lipophilicity Comparison: Enabling BBB Penetration or Avoiding hERG Liability
The target compound has a calculated LogP (XLogP3-AA) of 2.4 [1]. This places it in a more favorable lipophilicity range for oral absorption and CNS penetration compared to the more hydrophilic analog 2-(benzylsulfanyl)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one (CAS 2097916-55-5), which has a calculated LogP of 1.8 [2]. The difference of 0.6 LogP units suggests the target compound would have a higher volume of distribution and potentially different pharmacokinetic profile, making it a more suitable starting point for CNS targets, while the comparator might be preferred when lower lipophilicity is desired to minimize hERG or metabolic clearance risks.
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.4 |
| Comparator Or Baseline | CAS 2097916-55-5, XLogP3-AA = 1.8 |
| Quantified Difference | Δ LogP = +0.6 |
| Conditions | Computational prediction using XLogP3 algorithm (PubChem 2024.11.20 release) |
Why This Matters
Lipophilicity is a key determinant of absorption, distribution, and toxicity; this 0.6 LogP difference can significantly alter a compound's ADMET profile and suitability for specific in vivo models.
- [1] PubChem. (2026). Compound Summary for CID 137964951: 2-(benzylsulfanyl)-1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]ethan-1-one. National Center for Biotechnology Information. View Source
- [2] PubChem. (n.d.). Compound Summary for CID 22064701: 2-(benzylsulfanyl)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one. National Center for Biotechnology Information. View Source
